Allyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Allyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as fluorophenyl, hydroxy, and thiazole, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate involves several steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an appropriate diketone and an amine.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through a Friedel-Crafts acylation reaction.
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thioamide and a haloketone.
Final Coupling: The final step involves the coupling of the pyrrole and thiazole rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, the compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its unique structure allows for the design of new drugs with improved efficacy and reduced side effects.
Industry
In industry, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique functional groups allow for the modification of material properties to meet specific industrial needs.
Mechanism of Action
The mechanism of action of Allyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- Allyl 2-[3-(3-chloro-4-methylbenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
- Allyl 2-[3-(3-bromo-4-methylbenzoyl)-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
The uniqueness of Allyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate lies in its specific substitution pattern, particularly the presence of fluorophenyl groups. These groups impart unique chemical and biological properties to the compound, making it distinct from its analogs with different halogen substitutions.
Properties
Molecular Formula |
C26H20F2N2O5S |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3Z)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H20F2N2O5S/c1-4-11-35-25(34)23-14(3)29-26(36-23)30-20(15-7-9-17(27)10-8-15)19(22(32)24(30)33)21(31)16-6-5-13(2)18(28)12-16/h4-10,12,20,31H,1,11H2,2-3H3/b21-19- |
InChI Key |
ZHTWCQNUFYTSHG-VZCXRCSSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)F)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)F)O)F |
Origin of Product |
United States |
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